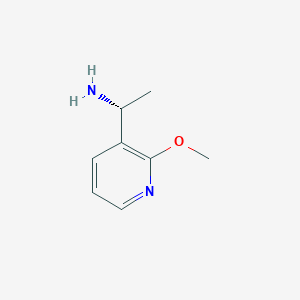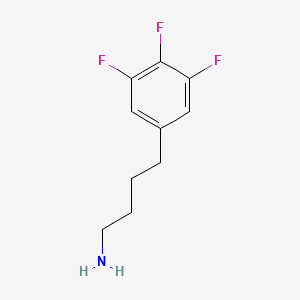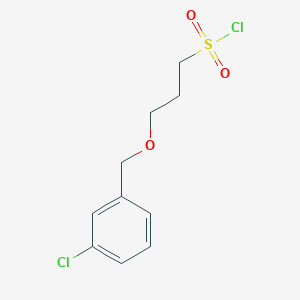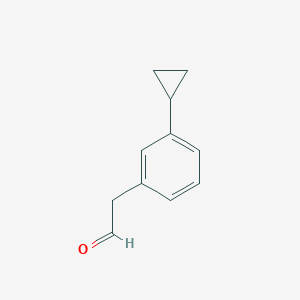
5-Bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine: is a halogenated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. The presence of bromine, chlorine, and difluoromethyl groups in this compound makes it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine typically involves halogenation reactions. One common method is the halogenation of pyrimidine derivatives using reagents like bromine and chlorine under controlled conditions. The difluoromethyl group can be introduced using difluoromethylating agents.
Industrial Production Methods: Industrial production methods often involve multi-step synthesis processes, starting from readily available pyrimidine precursors. The reaction conditions are optimized to ensure high yield and purity of the final product. These methods may include the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of halogenated pyrimidines on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: In medicine, it is used in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of drugs with specific biological activities, such as antiviral and anticancer agents.
Industry: In the agrochemical industry, it is used in the synthesis of pesticides and herbicides. The presence of halogen atoms enhances the biological activity of these compounds, making them effective against a wide range of pests and weeds.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, altering their activity. The halogen atoms and difluoromethyl group can enhance the binding affinity and specificity of the compound for its target.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2,4-Dichloro-5-bromopyrimidine: Lacks the difluoromethyl group, making it less versatile in certain applications.
2,4-Dichloro-6-(difluoromethyl)pyrimidine: Lacks the bromine atom, which can affect its reactivity and biological activity.
Uniqueness: The presence of both bromine and difluoromethyl groups in 5-Bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine makes it unique. These groups enhance its reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C5HBrCl2F2N2 |
|---|---|
Molecular Weight |
277.88 g/mol |
IUPAC Name |
5-bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine |
InChI |
InChI=1S/C5HBrCl2F2N2/c6-1-2(4(9)10)11-5(8)12-3(1)7/h4H |
InChI Key |
RIEVHMIWNIXIAM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


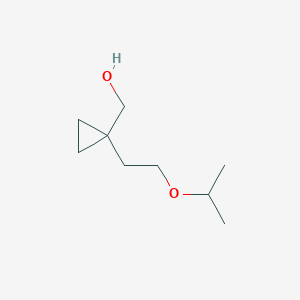
![[2-(2-Phenylcyclopropyl)cyclopropyl]methanol](/img/structure/B13617535.png)
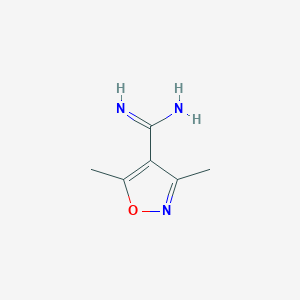
![4-[(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B13617546.png)
![tert-butylN-[(2S)-4-amino-2-hydroxybutyl]carbamate](/img/structure/B13617551.png)
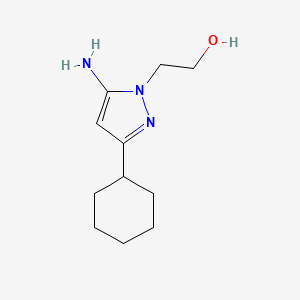
![tert-butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate](/img/structure/B13617565.png)
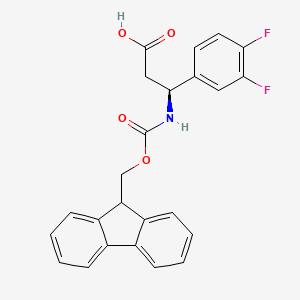
![1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride](/img/structure/B13617576.png)
